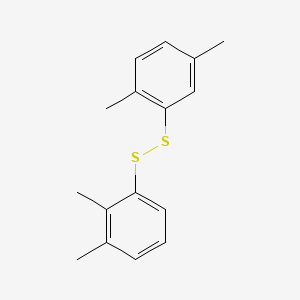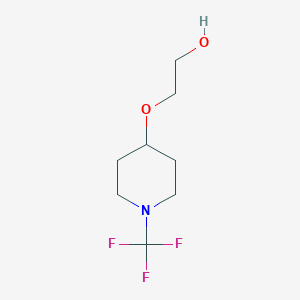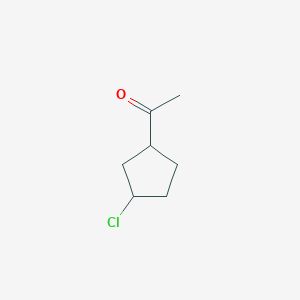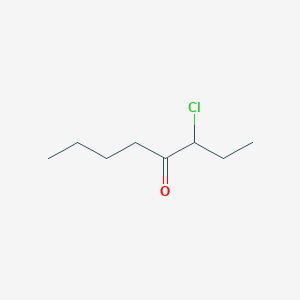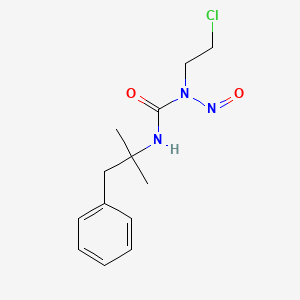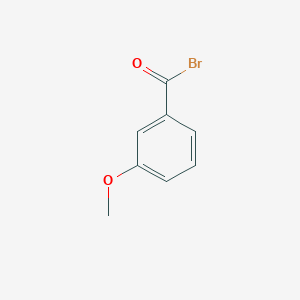
3-Methoxybenzoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybenzoyl bromide, also known as 1-bromomethyl-3-methoxybenzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl bromide and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
3-Methoxybenzoyl bromide can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). Another method involves the reaction of 3-methoxybenzyl chloride with sodium bromide (NaBr) in the presence of a suitable solvent .
Industrial production of this compound typically involves the use of large-scale bromination reactions, where 3-methoxybenzyl alcohol is treated with brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide .
Chemical Reactions Analysis
3-Methoxybenzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction Reactions: It can be reduced to 3-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
3-Methoxybenzoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxybenzoyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive and can be easily displaced by nucleophiles. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds. The methoxy group on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
3-Methoxybenzoyl bromide can be compared with other benzyl bromide derivatives, such as:
4-Methoxybenzyl bromide: Similar structure but with the methoxy group at the para position.
2-Methoxybenzyl bromide: Similar structure but with the methoxy group at the ortho position.
Benzyl bromide: Lacks the methoxy group, making it less reactive in certain reactions.
The presence of the methoxy group in this compound enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
CAS No. |
67958-01-4 |
|---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
3-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |
InChI Key |
VFZWKSCGGSWMPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
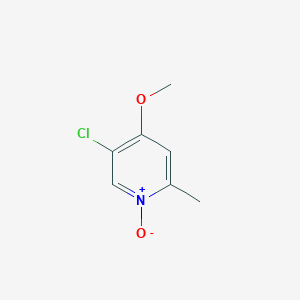


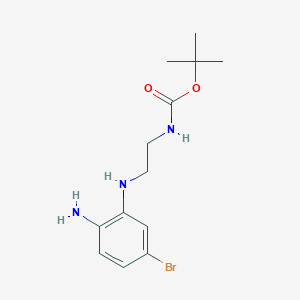
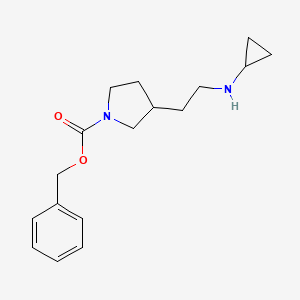
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
